1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylpropan-1-one
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Overview
Description
1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylpropan-1-one is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloropyrimidine moiety linked to a piperidine ring through an ether bond, and a methylpropanone group.
Preparation Methods
The synthesis of 1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylpropan-1-one typically involves multiple steps. One common synthetic route includes the reaction of 5-chloropyrimidine with piperidine under specific conditions to form the intermediate compound. This intermediate is then reacted with 2-methylpropan-1-one to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as diisopropylethylamine (DIEA) at elevated temperatures .
Chemical Reactions Analysis
1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloropyrimidine moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Scientific Research Applications
1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylpropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylpropan-1-one involves its interaction with specific molecular targets. For instance, it has been shown to act as an agonist for G-protein-coupled receptor 119 (GPR119), which is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract. This interaction stimulates glucose-dependent insulin release and promotes the secretion of incretin hormones, thereby aiding in the regulation of blood glucose levels .
Comparison with Similar Compounds
1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylpropan-1-one can be compared with other similar compounds such as:
5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one: This compound also targets GPR119 and has been studied for its antidiabetic properties.
2-Aminopyridine-5-boronic acid pinacol ester: Although structurally different, this compound shares some functional similarities in terms of its use in synthetic chemistry.
The uniqueness of this compound lies in its specific structure and its dual mechanism of action, making it a promising candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
1-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2/c1-9(2)12(18)17-5-3-11(4-6-17)19-13-15-7-10(14)8-16-13/h7-9,11H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWNREWQAMWUEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)OC2=NC=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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